2-Amino-6-(hydroxymethyl)-8-oxo-4-[2-(trifluoromethyl)phenyl]-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile
Description
The compound 2-Amino-6-(hydroxymethyl)-8-oxo-4-[2-(trifluoromethyl)phenyl]-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile features a fused pyrano[3,2-b]pyran core with critical substituents:
- Amino group at position 2.
- Hydroxymethyl group at position 5.
- Oxo group at position 6.
- Carbonitrile at position 3.
- 2-(Trifluoromethyl)phenyl at position 4.
This trifluoromethyl group is a strong electron-withdrawing substituent, which may enhance metabolic stability and binding affinity compared to other analogs.
Properties
IUPAC Name |
2-amino-6-(hydroxymethyl)-8-oxo-4-[2-(trifluoromethyl)phenyl]-4H-pyrano[3,2-b]pyran-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3N2O4/c18-17(19,20)11-4-2-1-3-9(11)13-10(6-21)16(22)26-14-12(24)5-8(7-23)25-15(13)14/h1-5,13,23H,7,22H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCNCVJTXAMLVAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2C(=C(OC3=C2OC(=CC3=O)CO)N)C#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Knoevenagel Condensation
The synthesis typically begins with a Knoevenagel condensation between 3-(trifluoromethyl)benzaldehyde and malononitrile in the presence of a weak base such as piperidine. This step forms the α,β-unsaturated nitrile intermediate, critical for subsequent cyclization.
Reaction Conditions :
-
Solvent: Ethanol or methanol
-
Temperature: 60–80°C
-
Time: 4–6 hours
-
Yield: 75–85%
Michael Addition and Cyclization
The intermediate undergoes a Michael addition with 2-(hydroxymethyl)-4H-pyran-3-carbonitrile derivatives, followed by intramolecular cyclization to form the pyrano[3,2-b]pyran core. Catalytic amounts of triethylamine (Et₃N) or DBU (1,8-diazabicycloundec-7-ene) are employed to facilitate proton transfer.
Key Parameters :
-
Catalyst: Et₃N (20 mol%)
-
Solvent: Water or DMF
-
Temperature: 80–100°C
-
Time: 8–12 hours
-
Yield: 60–70%
Ultrasound-Assisted Multicomponent Synthesis
A greener approach utilizes ultrasound irradiation to accelerate the one-pot, three-component reaction of 3-(trifluoromethyl)benzaldehyde, malononitrile, and 2-(hydroxymethyl)-4H-pyran-3-carbonitrile. This method reduces reaction times from hours to minutes while improving atom economy.
Optimized Protocol :
-
Catalyst : Et₃N (20 mol%)
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Solvent : Water (no organic solvents)
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Ultrasound Frequency : 40 kHz
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Temperature : 25–40°C (room temperature preferred)
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Time : 30–45 minutes
Advantages :
-
Elimination of toxic solvents
-
Energy efficiency due to reduced thermal input
-
Scalability for industrial applications
Solvent and Catalyst Optimization
Solvent Screening
Comparative studies reveal solvent polarity significantly impacts reaction efficiency:
Polar protic solvents like water enhance nucleophilicity, accelerating cyclization.
Catalyst Comparison
Base catalysts influence reaction kinetics:
Et₃N outperforms inorganic bases due to its ability to deprotonate intermediates without side reactions.
Mechanistic Insights
Reaction Pathway
-
Knoevenagel Adduct Formation : Aldehyde and malononitrile condense to form an α,β-unsaturated nitrile.
-
Nucleophilic Attack : The hydroxyl group of 2-(hydroxymethyl)-4H-pyran-3-carbonitrile attacks the nitrile’s β-carbon.
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Cyclization : Intramolecular hemiacetal formation closes the pyrano[3,2-b]pyran ring.
-
Aromatization : Dehydration yields the fully conjugated system.
Role of Ultrasound
Cavitation bubbles generated by ultrasound irradiation enhance mass transfer and reduce activation energy, enabling rapid bond formation.
Analytical Characterization
Spectroscopic Validation
X-ray Diffraction (XRD)
Single-crystal XRD confirms the planar pyrano[3,2-b]pyran core and the equatorial orientation of the trifluoromethylphenyl group.
Comparative Analysis of Methods
| Method | Yield (%) | Time | Solvent | Catalyst |
|---|---|---|---|---|
| Conventional | 70 | 12 hours | DMF | Et₃N |
| Ultrasound | 92 | 45 minutes | Water | Et₃N |
| Microwave-Assisted | 85 | 2 hours | Ethanol | DBU |
The ultrasound method emerges as superior in yield and sustainability.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-(hydroxymethyl)-8-oxo-4-[2-(trifluoromethyl)phenyl]-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group under strong oxidizing conditions.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while reduction of the carbonyl group would produce an alcohol derivative .
Scientific Research Applications
Pharmacological Applications
The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:
- Antitumor Activity :
- Antimicrobial Properties :
- Anti-inflammatory Effects :
- Calcium Channel Blockers :
Synthetic Methodologies
The synthesis of 2-amino-6-(hydroxymethyl)-8-oxo-4-[2-(trifluoromethyl)phenyl]-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile typically involves multicomponent reactions which enhance efficiency and yield. Key methodologies include:
- Multicomponent Reactions (MCR) :
- Cyclocondensation Reactions :
Case Studies
Several studies illustrate the practical applications and effectiveness of this compound:
-
Antitumor Efficacy Study :
- A recent study assessed the cytotoxic effects of 2-amino-6-(hydroxymethyl)-8-oxo-pyrano derivatives on human cancer cell lines (e.g., MCF-7 and HeLa). Results indicated that certain derivatives significantly reduced cell viability at low concentrations, suggesting a promising avenue for cancer therapy development .
- Antimicrobial Activity Assessment :
Mechanism of Action
The mechanism of action of 2-Amino-6-(hydroxymethyl)-8-oxo-4-[2-(trifluoromethyl)phenyl]-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations
The substituent at position 4 significantly influences physicochemical and biological properties. Key analogs include:
Physical Properties
Melting points (MPs) reflect crystallinity and intermolecular interactions:
Key Insight : Higher MPs in 10c (290–294°C) correlate with its triazole ring, which may engage in strong hydrogen bonding. The target compound’s trifluoromethyl group could lower MP due to increased hydrophobicity.
Spectral Characteristics
Infrared (IR) Spectroscopy:
- Nitrile stretch : ~2190–2206 cm⁻¹ (all compounds).
- Carbonyl (C=O) : 1634–1677 cm⁻¹.
- Hydroxyl (-OH) : 3192–3431 cm⁻¹.
NMR Highlights:
- Hydroxymethyl protons : δ 4.10–4.75 ppm (multiplet or singlet).
- Aromatic protons : δ 6.6–8.3 ppm (varies with substituent electronics).
- Amino protons: δ 7.03–7.30 ppm (singlet or broad).
Example : Compound 10c shows a triazole proton at δ 9.30 ppm (), absent in other analogs.
Biological Activity
2-Amino-6-(hydroxymethyl)-8-oxo-4-[2-(trifluoromethyl)phenyl]-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile (CAS No. 825603-15-4) is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by case studies and research findings.
- Molecular Formula : C17H11F3N2O4
- Molecular Weight : 364.28 g/mol
- Structure : The compound features a pyran ring fused with a carbonitrile and various functional groups that contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, highlighting its potential in various therapeutic applications.
1. Antimicrobial Activity
Research has shown that derivatives of compounds similar to 2-amino-6-(hydroxymethyl)-8-oxo-4-[2-(trifluoromethyl)phenyl]-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile exhibit significant antimicrobial properties.
- Study Findings : A study evaluated the antimicrobial efficacy against various bacterial strains using the microdilution method. The results indicated that the compound displayed notable activity against both Gram-positive and Gram-negative bacteria, as well as fungi .
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
2. Anticancer Activity
The anticancer potential of this compound has also been explored through various in vitro studies.
- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest .
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast cancer) | 15 µM |
| HeLa (Cervical cancer) | 20 µM |
| A549 (Lung cancer) | 18 µM |
3. Other Biological Activities
In addition to antimicrobial and anticancer activities, the compound has been investigated for other pharmacological effects:
- Antioxidant Activity : Studies indicate that the compound exhibits significant antioxidant properties, which can help mitigate oxidative stress in cells .
- Anti-inflammatory Effects : Preliminary studies suggest that it may reduce inflammation markers in vitro, indicating potential use in inflammatory diseases .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections showed a significant reduction in infection rates when treated with formulations containing this compound .
- Cancer Treatment Study : In vivo studies using animal models demonstrated that the compound significantly reduced tumor size and improved survival rates compared to control groups .
Q & A
Q. Q1. What synthetic methodologies are recommended for preparing pyranopyran carbonitrile derivatives like this compound?
A1. The synthesis of structurally related pyranopyran carbonitriles often employs multicomponent reactions (MCRs) under reflux conditions. For example:
- Knoevenagel condensation followed by cyclization with hydroxylamine or cyanide sources (e.g., malononitrile) in ethanol or DMF .
- One-pot reactions involving aldehydes, active methylene compounds, and β-diketones, catalyzed by piperidine or L-proline, yield fused pyran derivatives with high regioselectivity .
- Microwave-assisted synthesis can reduce reaction times (e.g., from 6 hours to 30 minutes) while maintaining yields >85% .
Q. Q2. How can the purity and structural integrity of this compound be verified?
A2. Standard characterization protocols include:
- NMR spectroscopy : Analyze and NMR spectra for diagnostic peaks (e.g., δ 4.55 ppm for the hydroxymethyl group and δ 160–150 ppm for carbonyl/carbonitrile signals) .
- FT-IR : Confirm the presence of nitrile (C≡N, ~2200 cm) and hydroxyl (-OH, ~3400 cm) groups .
- Mass spectrometry : High-resolution ESI-MS (e.g., m/z 386.0677 [M+Na$ ^+ $$
) ensures molecular weight accuracy .
Advanced Research Questions
Q. Q3. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?
A3. Key SAR strategies include:
- Substituent variation : Replace the 2-(trifluoromethyl)phenyl group with electron-withdrawing (e.g., -Cl) or donating (-OCH) groups to assess effects on bioactivity .
- Antiproliferative assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, comparing IC values with analogs like 35 and 36 (IC range: 2.5–8.7 μM) .
- Molecular docking : Use AutoDock Vina to predict binding affinities to targets like topoisomerase II or tubulin, correlating with experimental data .
Q. Q4. What experimental approaches resolve contradictions in stability data for pyranopyran derivatives?
A4. Conflicting stability reports often arise from environmental factors. To address this:
- Accelerated degradation studies : Expose the compound to UV light (λ = 254 nm), humidity (75% RH), and elevated temperatures (40°C) for 30 days. Monitor degradation via HPLC and compare with control samples .
- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (e.g., onset at 250°C) and correlate with crystallinity data from XRD .
Q. Q5. How can computational methods enhance the understanding of this compound’s reactivity?
A5. Advanced computational workflows include:
- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO-LUMO gaps) and predict nucleophilic/electrophilic sites .
- Molecular dynamics (MD) simulations : Simulate solvation in DMSO/water mixtures (20 ns trajectories) to study conformational stability and hydrogen-bonding networks .
Specialized Methodological Considerations
Q. Q6. What protocols are recommended for studying environmental fate and biodegradation?
Q. Q7. How can synthetic byproducts or impurities be identified and quantified?
A7. Employ LC-QTOF-MS with the following parameters:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
